(3-(Cyclopropylamino)-4,5-difluorophenyl)boronic acid
Overview
Description
(3-(Cyclopropylamino)-4,5-difluorophenyl)boronic acid is a useful research compound. Its molecular formula is C9H10BF2NO2 and its molecular weight is 212.99 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Boronic acids, in general, are known to interact with diols and strong lewis bases . They are also investigated as reversible covalent inhibitors .
Mode of Action
The compound (3-(Cyclopropylamino)-4,5-difluorophenyl)boronic acid, as a boronic acid derivative, is likely to participate in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with a metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
Boronic acids are known to play a role in various biochemical interactions, including the interference in signaling pathways and enzyme inhibition .
Pharmacokinetics
It is known that boronic acids and their esters are only marginally stable in water , which could impact their bioavailability.
Result of Action
Boronic acids are increasingly being seen in approved drugs, suggesting they have significant biological effects .
Action Environment
The stability of boronic acids and their esters in water suggests that they may be sensitive to the aqueous environment .
Biochemical Analysis
Biochemical Properties
(3-(Cyclopropylamino)-4,5-difluorophenyl)boronic acid plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition and protein interactions. This compound is known to interact with serine proteases, a class of enzymes that play crucial roles in various physiological processes. The boronic acid moiety of this compound forms a reversible covalent bond with the active site serine residue of serine proteases, leading to enzyme inhibition . Additionally, this compound has been shown to interact with other biomolecules, such as diols and Lewis bases, through its boronic acid group, further expanding its utility in biochemical research .
Cellular Effects
The effects of this compound on various cell types and cellular processes have been studied to understand its potential therapeutic applications. This compound has been found to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of signaling proteins involved in cell proliferation and apoptosis, thereby affecting cell survival and growth . Moreover, its interaction with enzymes and proteins can lead to changes in gene expression patterns, further impacting cellular functions .
Molecular Mechanism
The molecular mechanism of action of this compound involves its ability to form covalent bonds with target biomolecules. The boronic acid group of this compound can interact with the hydroxyl groups of serine residues in enzymes, leading to enzyme inhibition . This interaction is reversible, allowing for the temporary modulation of enzyme activity. Additionally, this compound can bind to other biomolecules, such as diols and Lewis bases, through its boronic acid moiety, further influencing biochemical pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can undergo hydrolysis over extended periods . This degradation can impact its efficacy in biochemical assays and therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to effectively inhibit target enzymes without causing significant toxicity . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of optimizing dosage levels to achieve therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The boronic acid group of this compound can participate in metabolic reactions, leading to the formation of boronic esters and other derivatives . These interactions can affect metabolic flux and alter the levels of specific metabolites, thereby influencing overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. This compound can be transported across cell membranes through specific transporters, allowing it to reach its target sites within the cell . Additionally, this compound can bind to intracellular proteins, affecting its localization and accumulation within different cellular compartments .
Subcellular Localization
The subcellular localization of this compound is an important factor that determines its activity and function. This compound has been found to localize in specific cellular compartments, such as the cytoplasm and nucleus, where it can interact with target biomolecules . The presence of targeting signals and post-translational modifications can influence the subcellular distribution of this compound, thereby modulating its biochemical effects .
Properties
IUPAC Name |
[3-(cyclopropylamino)-4,5-difluorophenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BF2NO2/c11-7-3-5(10(14)15)4-8(9(7)12)13-6-1-2-6/h3-4,6,13-15H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRPLUXUYZTZEOC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C(=C1)F)F)NC2CC2)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BF2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.